Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide
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Overview
Description
Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide is a chemical compound with a complex structure that includes benzoic acid, an amino group, and a naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-aminobenzoic acid hydrazide in the presence of ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-: A simpler analog with similar functional groups but lacking the naphthalenyl moiety.
2-Hydroxy-1-naphthaldehyde: A precursor used in the synthesis of the target compound.
Schiff bases: Compounds with similar structural motifs and reactivity.
Uniqueness
Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide is unique due to its combination of benzoic acid, amino, and naphthalenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
50886-62-9 |
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Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-amino-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H15N3O2/c19-16-8-4-3-7-14(16)18(23)21-20-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,22H,19H2,(H,21,23)/b20-11+ |
InChI Key |
NFMZNLOLRGYQJB-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3N)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3N)O |
Origin of Product |
United States |
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